Product packaging for Vapendavir diphosphate(Cat. No.:CAS No. 1198151-75-5)

Vapendavir diphosphate

Cat. No.: B3046123
CAS No.: 1198151-75-5
M. Wt: 578.4 g/mol
InChI Key: MIUFDXZDQWMWRR-UHFFFAOYSA-N
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Description

Contextualization of Picornavirus Pathogenesis and the Unmet Need for Antivirals

The Picornaviridae family encompasses a large and diverse group of small, non-enveloped, positive-sense RNA viruses. nih.govresearchgate.net This family includes several significant human pathogens such as enteroviruses (like poliovirus, coxsackieviruses, and enterovirus 71) and rhinoviruses, the primary cause of the common cold. asm.orgnih.govpatsnap.com

Picornavirus infections can lead to a wide spectrum of diseases, ranging from mild, self-limiting illnesses like the common cold and hand, foot, and mouth disease, to severe and life-threatening conditions such as aseptic meningitis, encephalitis, myocarditis, and acute flaccid paralysis. nih.govresearchgate.net For instance, Enterovirus 71 (EV71) has been associated with large outbreaks of hand, foot, and mouth disease, which in some cases lead to severe neurological complications. asm.orgnih.gov Similarly, human rhinovirus (HRV) infections are a major cause of hospitalizations for individuals with asthma. ersnet.org

Despite the significant public health impact of picornaviruses, there is a notable absence of approved antiviral therapies for many of these infections. researchgate.netescholarship.org Treatment for most picornavirus-related illnesses is primarily symptomatic and supportive. asm.orgnih.gov The lack of effective antiviral drugs highlights a critical unmet medical need, driving research and development efforts to identify and evaluate new therapeutic agents. researchgate.netescholarship.org

Classification of Vapendavir (B1682827) (diphosphate) as a Viral Capsid Binder

Vapendavir is a small molecule inhibitor that belongs to a class of antiviral compounds known as capsid binders. asm.orgmedchemexpress.comspringer.com Its mechanism of action involves targeting a specific hydrophobic pocket within the viral capsid, which is the protein shell that encloses the viral RNA genome. nih.govbiorxiv.org

By binding to this pocket, Vapendavir stabilizes the viral capsid, thereby interfering with critical early steps in the viral replication cycle. nih.govbiorxiv.orgncats.io This binding can prevent the virus from attaching to host cell receptors and/or inhibit the uncoating process, which is the release of the viral RNA into the host cell's cytoplasm. ncats.ioplos.org Without the release of its genetic material, the virus is unable to replicate, effectively halting the infection. ncats.io

Research has demonstrated Vapendavir's potent in vitro activity against a broad range of rhinoviruses and enteroviruses, including numerous clinical isolates of Enterovirus 71. asm.orgmedchemexpress.com This broad-spectrum activity makes it a significant candidate for further investigation in the fight against picornavirus infections. asm.orgbiospace.com

Detailed Research Findings

Studies have explored the efficacy and resistance profile of Vapendavir against various picornaviruses.

Antiviral Activity of Vapendavir and Other Capsid Binders against Enterovirus 71 (EV71)

Compound Average EC₅₀ (μM) against EV71 isolates
Vapendavir 0.7
Pirodavir (B1678457) 0.5
Pleconaril (B1678520) No activity

EC₅₀ represents the concentration of a drug that gives a half-maximal response. A lower EC₅₀ indicates greater potency. Source: asm.orgnih.gov

In vitro studies have shown that Vapendavir effectively inhibits the replication of a wide array of EV71 strains. asm.orgnih.gov However, like other antiviral agents, the emergence of drug resistance is a concern. Research into Vapendavir resistance has identified mutations in the VP1 protein, a key component of the viral capsid where the drug binds. biorxiv.orgnih.gov

Mutations Associated with Vapendavir Resistance in Picornaviruses

Virus Mutation in VP1
Human Rhinovirus 14 (hRV14) C199R/Y
Poliovirus 1 (PV1) I194F
Enterovirus D68 (EV-D68) M252L and A156T
Human Rhinovirus 2 (hRV2) G149C

These mutations are located in or near the drug-binding pocket and can reduce the binding affinity of Vapendavir. Source: nih.govbiorxiv.orgnih.gov

Interestingly, some mutations conferring resistance to Vapendavir have been found outside the direct binding pocket, suggesting a more complex mechanism of resistance than initially thought. nih.govbiorxiv.org Furthermore, some Vapendavir-resistant viruses have shown cross-resistance to other capsid binders like pleconaril and pirodavir. researchgate.net In a remarkable finding, a specific mutation in human rhinovirus 2 (G149C) resulted in a virus that became dependent on Vapendavir for its replication, indicating that the binding of the compound could, in this instance, stabilize the viral particle and facilitate its spread. nih.govbiorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32N4O11P2 B3046123 Vapendavir diphosphate CAS No. 1198151-75-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3.2H3O4P/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20;2*1-5(2,3)4/h4-7,14,16H,3,8-13H2,1-2H3;2*(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUFDXZDQWMWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C.OP(=O)(O)O.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198151-75-5
Record name Vapendavir phosphate salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198151755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VAPENDAVIR PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLB8GQZ6FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Antiviral Action of Vapendavir Diphosphate

Specific Interactions with Viral Capsid Proteins

The primary molecular target of vapendavir (B1682827) is the viral capsid, a protein shell that encases the viral genome. biorxiv.orgnih.gov The compound's interaction with specific capsid proteins is crucial to its antiviral activity.

Occupancy of the VP1 Hydrophobic Pocket

Vapendavir binds to a hydrophobic pocket located within the viral protein 1 (VP1). biorxiv.orgnih.govresearchgate.net This pocket is a highly conserved feature among many picornaviruses, making it an attractive target for broad-spectrum antiviral drugs. nih.gov Docking studies have revealed that vapendavir fits snugly into this pocket, establishing strong binding interactions. nih.gov The binding of vapendavir within this pocket is more robust compared to some other capsid-binding compounds, which may explain its potent activity against certain viruses like enterovirus 71 (EV71). nih.gov

Structural Stabilization of the Viral Capsid

By occupying the VP1 hydrophobic pocket, vapendavir stabilizes the entire viral capsid. mdpi.comnih.gov This stabilization prevents the conformational changes that are necessary for the virus to interact with host cell receptors and subsequently release its genetic material. nih.gov Research has shown that in some drug-resistant viral variants, the virus becomes dependent on vapendavir for capsid stability, highlighting the compound's profound effect on the virion's structural integrity. biorxiv.orgnih.gov This stabilizing effect is a key aspect of its mechanism of action. nih.gov

Consequences for the Viral Replication Cycle

The binding of vapendavir to the viral capsid has significant downstream effects on the viral replication cycle, effectively halting the infection process before it can begin.

Inhibition of Viral Particle Entry into Host Cells

Vapendavir's stabilization of the viral capsid directly inhibits the virus's ability to enter host cells. nih.govtargetmol.comhcplive.com The binding of the drug to the VP1 pocket interferes with the virus's attachment to cellular receptors, a critical first step in the infection process. mdpi.comncats.io By preventing this attachment, vapendavir effectively blocks the virus from gaining entry into the cell. hcplive.com

Prevention of Viral Uncoating and Genome Release

Even if a virus particle were to attach to a host cell, the capsid stabilization induced by vapendavir prevents the next crucial step: uncoating. nih.govncats.ioscispace.comfrontierspartnerships.org Uncoating is the process by which the viral capsid breaks down to release the viral RNA into the host cell's cytoplasm. ncats.io Vapendavir's presence in the VP1 pocket locks the capsid in a rigid conformation, inhibiting the disassembly required for genome release. nih.govncats.io

Interference with Early Stages of Viral Replication

By blocking both viral entry and uncoating, vapendavir effectively interferes with the earliest stages of the viral replication cycle. nih.gov The inhibition of viral RNA and protein synthesis is a direct consequence of the drug's primary action on the capsid. nih.gov Time-of-addition experiments have confirmed that vapendavir is most effective when present at the beginning of the infection process, underscoring its role as an early-stage inhibitor. nih.gov

Compound Target Mechanism of Action Antiviral Activity
Vapendavir (diphosphate)Viral Capsid (VP1)Binds to hydrophobic pocket, stabilizes capsid, inhibits entry and uncoatingBroad-spectrum against rhinoviruses and enteroviruses
Pleconaril (B1678520)Viral Capsid (VP1)Binds to hydrophobic pocket, inhibits uncoatingActive against many picornaviruses
Pirodavir (B1678457)Viral Capsid (VP1)Binds to hydrophobic pocketActive against rhinoviruses
Rupintrivir3C ProteaseInhibits viral polyprotein processingActive against rhinoviruses and enteroviruses

Antiviral Spectrum and Potency of Vapendavir Diphosphate in Preclinical Studies

In Vitro Efficacy Against Diverse Enterovirus Strains

Preclinical assessments have demonstrated Vapendavir's activity against a variety of enteroviruses, although its potency varies significantly between different species and even strains.

Vapendavir (B1682827) has shown potent and consistent efficacy against Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease that can also lead to severe neurological complications. asm.org In one comprehensive study, Vapendavir efficiently inhibited the in vitro replication of 21 different EV71 strains and isolates. asm.orgnih.gov These isolates were representative of the diverse genogroups A, B, and C, indicating a broad activity within the EV71 species. asm.orgnih.gov The 50% effective concentration (EC₅₀) values in these studies ranged from 0.5 to 1.4 µM, with an average EC₅₀ of 0.7 µM. asm.orgmedchemexpress.comglpbio.commedchemexpress.comthp.at

Notably, this activity contrasts sharply with another capsid binder, pleconaril (B1678520), which was found to be devoid of any significant anti-EV71 activity. nih.govasm.org Molecular modeling studies suggest that pleconaril, unlike Vapendavir, fails to form essential binding interactions with the EV71 viral capsid. asm.orgkuleuven.be

Table 1: In Vitro Efficacy of Vapendavir Against Enterovirus 71 (EV71)

ParameterFindingCitations
Target Strains 21 strains/isolates representing genogroups A, B, and C nih.gov, asm.org
EC₅₀ Range 0.5 - 1.4 µM medchemexpress.com, glpbio.com, medchemexpress.com, thp.at,
Average EC₅₀ 0.7 µM asm.org

Vapendavir was initially developed for the treatment and prophylaxis of infections caused by Human Rhinovirus (HRV), the primary virus responsible for the common cold. ersnet.orgclinicaltrials.govveeva.com It is described as a potent rhino/enterovirus inhibitor. targetmol.com Preclinical data indicate that Vapendavir possesses a broad spectrum of activity, inhibiting approximately 97% of tested rhinoviruses. biospace.com Its efficacy has been demonstrated in vitro and further supported by human clinical trials. clinicaltrials.govveeva.com

Studies into resistance mechanisms have been conducted on specific HRV serotypes, such as HRV-2 and HRV-14. nih.govnih.gov The development of resistance in these serotypes often involves mutations in the VP1 protein's drug-binding pocket, which is characteristic for this class of antiviral compounds. nih.govnih.gov

Vapendavir's broad-spectrum activity extends to poliovirus (PV), another member of the Enterovirus C species alongside some rhinoviruses. nih.gov Research focused on antiviral resistance has confirmed Vapendavir's activity against the Poliovirus 1 (Sabin) strain. nih.govnih.gov In these studies, researchers were able to select for Vapendavir-resistant poliovirus variants, which carried a specific amino acid substitution (I194F) in the VP1 capsid protein. nih.govresearchgate.net The existence of such resistance mutations underscores the compound's inhibitory pressure on poliovirus replication. nih.gov

The efficacy of Vapendavir against Coxsackievirus B3 (CVB3), a significant cause of viral myocarditis, appears limited in preclinical models. One in vivo study using newborn mice found that Vapendavir monotherapy did not provide a protective effect against CVB3 infection. larvol.com However, other research has explored its use as part of a combination therapy. A study evaluating a triple combination of capsid-binding ligands (pleconaril, pocapavir, and Vapendavir) for treating CVB3 infection in mice suggests a potential role for Vapendavir in a multi-drug regimen, which may help overcome the rapid development of drug resistance often seen with monotherapy. actamicrobio.bg

The antiviral potency of Vapendavir against Enterovirus D68 (EV-D68), a pathogen linked to severe respiratory illness and acute flaccid myelitis, is inconsistent across studies. nih.govnih.gov Some research has described its activity as "not conclusive". nih.gov One study reported that while Vapendavir inhibited multiple EV-D68 strains, only one was inhibited with submicromolar to single-digit micromolar potency, while another study found it was not active against the four strains it tested. nih.gov

Another investigation into the susceptibility of 10 different EV-D68 isolates found that Vapendavir did inhibit viral replication, but it was less effective than protease inhibitors (rupintrivir) and even another capsid binder (pleconaril). kuleuven.be Further complicating the picture, some in vitro and in vivo models reported that Vapendavir did not show antiviral effectiveness against EV-D68. mdpi.com This variability in findings highlights a differential or strain-dependent activity of Vapendavir against EV-D68.

Table 2: Summary of Vapendavir's Preclinical Activity Against EV-D68

Study FindingEfficacy LevelCitations
Potency against multiple strainsNot conclusive; potent against only one tested strain nih.gov
Comparative efficacyLess effective than protease inhibitors and pleconaril kuleuven.be
In vitro / in vivo modelsNot effective mdpi.com

Activity Against Coxsackievirus B3 (CVB3)

Broad-Spectrum Antiviral Activity Across Picornavirus Genogroups

Vapendavir is characterized by its broad-spectrum activity against viruses within the Picornaviridae family, particularly within the Enterovirus genus. nih.gov This genus includes multiple species that are pathogenic to humans, such as Enterovirus A (e.g., EV71), Enterovirus B (e.g., CVB3), Enterovirus C (e.g., Poliovirus, some HRVs), and Enterovirus D (e.g., EV-D68), as well as Rhinovirus A, B, and C. mdpi.com

The preclinical evidence confirms Vapendavir's potent activity against a wide array of EV71 genogroups and HRV serotypes. nih.govbiospace.com Its efficacy also extends to Poliovirus. nih.gov However, its activity is notably weaker or more variable against other enteroviruses like CVB3 and EV-D68, indicating that its broad-spectrum action is not uniform across all picornaviruses. larvol.comnih.gov

Molecular Basis of Resistance to Vapendavir Diphosphate

In Vitro Selection and Characterization of Resistant Viral Variants

The selection of viral variants with reduced susceptibility to vapendavir (B1682827) has been readily achieved in laboratory settings. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net Through a process of serial passaging of viruses in the presence of increasing concentrations of the compound, resistant populations can be isolated and characterized. This method has been successfully applied to a range of picornaviruses, including human rhinovirus 14 (hRV14), human rhinovirus 2 (hRV2), enterovirus D68 (EV-D68), and poliovirus 1 (PV1). nih.govnih.gov

Once isolated, these resistant variants are typically subjected to further analysis to determine the extent of their resistance. This often involves multi-cycle cytopathic effect (CPE)-reduction assays, which measure the concentration of the drug required to protect cells from virus-induced death. nih.gov The results of these assays provide a quantitative measure of the shift in drug sensitivity compared to the wild-type virus. Furthermore, studies have shown that vapendavir-resistant isolates often exhibit cross-resistance to other capsid-binding agents, such as pleconaril (B1678520) and pirodavir (B1678457), confirming a similar mechanism of action. nih.govresearchgate.net

Genetic Analysis of Resistance-Conferring Mutations

Sequencing the genomes of vapendavir-resistant viral variants has consistently identified mutations within the viral protein 1 (VP1). nih.govbiorxiv.org VP1 is a major structural protein of the viral capsid and contains the hydrophobic pocket where vapendavir and other similar inhibitors bind. These mutations can occur both inside and outside this critical binding pocket.

Identification of Mutations within the VP1 Drug-Binding Pocket

Mutations within the drug-binding pocket are a common mechanism of resistance to capsid-binding antivirals. These changes can directly interfere with the binding of the inhibitor, thereby reducing its efficacy.

Several specific amino acid substitutions within the VP1 drug-binding pocket have been identified in vapendavir-resistant viruses. nih.govbiorxiv.orgnih.gov These mutations are often located at residues that line the pocket and are crucial for the interaction with the drug molecule.

For instance, in human rhinovirus 14 (hRV14) , mutations at cysteine 199 to either arginine (C199R) or tyrosine (C199Y) have been observed. nih.govbiorxiv.orgnih.gov In poliovirus 1 (PV1) , an isoleucine to phenylalanine substitution at position 194 (I194F) confers resistance. nih.govbiorxiv.orgnih.gov This particular mutation has also been implicated in resistance to other capsid binders. nih.gov In enterovirus D68 (EV-D68) , a combination of mutations, including methionine 252 to leucine (B10760876) (M252L) and alanine (B10760859) 156 to threonine (A156T), have been identified in vapendavir-resistant isolates. nih.govbiorxiv.orgnih.gov The A156T mutation corresponds to a previously reported mutation (A150T/V) in pleconaril-resistant hRV14. nih.gov

VirusMutationLocationReference
hRV14C199R/YVP1 Drug-Binding Pocket nih.govbiorxiv.orgnih.gov
PV1I194FVP1 Drug-Binding Pocket nih.govbiorxiv.orgnih.gov
EV-D68M252LVP1 Drug-Binding Pocket nih.govbiorxiv.orgnih.gov
EV-D68A156TVP1 Drug-Binding Pocket nih.govbiorxiv.orgnih.gov

Identification of Mutations Outside the VP1 Drug-Binding Pocket

Interestingly, resistance to vapendavir is not solely mediated by mutations directly within the binding pocket. Amino acid substitutions in regions of VP1 that are spatially distinct from the drug-binding site have also been shown to confer a resistant phenotype. nih.govbiorxiv.orgnih.gov This suggests a more complex mechanism of resistance that may involve allosteric effects on the capsid structure.

Examples of resistance-conferring mutations outside the VP1 pocket have been documented in both EV-D68 and hRV2.

A particularly noteworthy mutation was found in human rhinovirus 2 (hRV2) , where a glycine (B1666218) to cysteine substitution at position 149 (G149C) was identified. nih.govbiorxiv.orgnih.gov This mutation is located in a loop of the VP1 protein that does not directly interact with the drug. nih.gov The region where this substitution occurs has not been previously associated with resistance to antiviral compounds. nih.gov

VirusMutationLocationReference
EV-D68K167EVP1 (Outside Pocket) nih.govbiorxiv.orgnih.gov
hRV2G149CVP1 (Outside Pocket) nih.govbiorxiv.orgnih.gov

Phenotypic Manifestations of Vapendavir (diphosphate) Resistance

The genetic mutations conferring resistance to vapendavir lead to distinct phenotypic changes in the virus. The most direct consequence is a reduced susceptibility to the antiviral compound, allowing the virus to replicate in the presence of drug concentrations that would normally be inhibitory.

However, resistance mutations can also have other phenotypic effects. In some cases, these mutations can come at a cost to the virus, a phenomenon known as a fitness cost. For example, some drug-resistant mutants may exhibit reduced replication efficiency or thermal stability compared to the wild-type virus. nih.gov

A remarkable and unexpected phenotype was observed in the hRV2 variant carrying the G149C mutation. nih.govbiorxiv.orgnih.gov This mutant displayed a vapendavir-dependent phenotype, meaning its replication was significantly enhanced in the presence of the drug. nih.govbiorxiv.orgbiorxiv.orgnih.gov In the absence of vapendavir, the infectivity of this mutant was markedly lower. biorxiv.org It is hypothesized that the binding of vapendavir to the capsid of the G149C mutant is necessary to stabilize the viral particle, thereby facilitating efficient viral dissemination. biorxiv.orgresearchgate.netnih.gov This dependency was also observed with other capsid-binding compounds, suggesting a common mechanism for this unusual phenotype. nih.gov

This finding highlights the complex and sometimes unpredictable consequences of antiviral resistance, demonstrating that the relationship between a virus and an antiviral compound can extend beyond simple inhibition.

Altered Viral Replication Kinetics in the Presence of Vapendavir (diphosphate)

The development of resistance to vapendavir is often associated with specific mutations in the viral capsid. For some resistant strains, such as those of human rhinovirus 14 (hRV14) and enterovirus-D68 (EV-D68), the replication fitness in the absence of the drug is comparable to the wild-type virus. nih.gov However, a particularly noteworthy phenomenon has been observed with a vapendavir-resistant human rhinovirus 2 (hRV2) isolate carrying a G149C mutation in the VP1 protein. nih.govnih.gov

While the replication kinetics of the hRV2 G149C mutant, as measured by intracellular RNA quantification, are similar to the wild-type virus, its ability to produce infectious progeny is significantly impaired in the absence of vapendavir. nih.gov The infectious virus titers for this mutant are substantially lower than those of the wild-type hRV2. nih.gov This suggests that while the mutant virus can replicate its genetic material, the assembly or release of stable, infectious viral particles is inefficient without the drug. nih.gov The binding of vapendavir to the capsid of the G149C mutant is thought to be necessary to stabilize the particle, enabling the efficient spread of the virus. nih.govnih.govbiorxiv.org

Interestingly, the hRV2 G149C mutant does not exhibit the same thermostabilizing effect in the presence of vapendavir that is seen with the wild-type virus. nih.gov For the wild-type hRV2, vapendavir increases the temperature at which the virus is inactivated. This effect is absent in the G149C mutant, indicating that the binding of the compound to the mutant virus differs from its interaction with the wild-type virus. nih.gov

Drug-Dependent Viral Replication Phenotype (e.g., G149C hRV2)

A striking consequence of the G149C mutation in hRV2 is the emergence of a drug-dependent replication phenotype. nih.govnih.gov This means that the mutant virus not only resists the inhibitory effects of vapendavir but actually requires the presence of the drug, or other similar capsid-binding agents, for efficient propagation. nih.gov

In laboratory experiments, the infectious titers of the hRV2 G149C isolate were significantly higher when the virus was grown in the presence of vapendavir, pleconaril, or pirodavir, all of which are capsid-binding antivirals. nih.gov This dependency suggests that the G149C mutation, located outside the primary drug-binding pocket, induces a conformational change in the VP1 protein that renders the resulting viral particles less stable or less able to efficiently enter host cells. nih.govbiorxiv.org The binding of a capsid-binder molecule is then required to compensate for this structural defect, thereby restoring the virus's infectivity. nih.govnih.gov This phenomenon highlights a complex and unexpected mechanism of viral adaptation to antiviral pressure.

Table 1: Effect of Capsid Binders on the Infectivity of hRV2 G149C Mutant

CompoundConcentrationEffect on hRV2 G149C Titer
Vapendavir1 µg/mLIncreased infectious titer
Pleconaril1 µg/mLIncreased infectious titer
Pirodavir1 µg/mLIncreased infectious titer

This table is based on findings that the hRV2 G149C isolate produced much higher infectious titers in the presence of these capsid binders. nih.gov

Cross-Resistance Profiles with Other Capsid-Binding Antivirals

Viruses that develop resistance to vapendavir frequently exhibit cross-resistance to other antiviral agents that share a similar mechanism of action, specifically other capsid binders. nih.govactamicrobio.bg This is because these compounds all target the same hydrophobic pocket in the VP1 protein. actamicrobio.bgcsic.es

Studies have shown that vapendavir-resistant isolates of hRV14, poliovirus 1 (PV1), and EV-D68, which carry mutations in the VP1 drug-binding pocket, are also resistant to pleconaril and pirodavir. nih.gov A significant reduction in the activity of these other capsid binders was observed against the vapendavir-resistant strains. nih.gov This broad resistance profile is a common challenge in the development of capsid-inhibiting antivirals.

The drug-dependent hRV2 G149C mutant also displays a unique interaction with other capsid binders. As mentioned previously, its replication is enhanced by pleconaril and pirodavir, demonstrating a shared mechanistic feature among these compounds that is beneficial to this particular mutant. nih.gov Conversely, some studies have shown that strains resistant to other capsid binders, such as certain enterovirus A71 (EV-A71) mutants, can retain their sensitivity to vapendavir if the resistance mutations are not located in the common binding site. csic.es

Table 2: Cross-Resistance of Vapendavir-Resistant Picornaviruses

Virus IsolateVapendavir Resistance Mutation(s)Cross-Resistance to PleconarilCross-Resistance to Pirodavir
hRV14C199R/Y in VP1Yes (>10-fold reduction in activity)Yes (>10-fold reduction in activity)
PV1I194F in VP1Yes (>10-fold reduction in activity)Yes (>10-fold reduction in activity)
EV-D68M252L and A156T in VP1Yes (>10-fold reduction in activity)Yes (>10-fold reduction in activity)

This table is based on data indicating that vapendavir-resistant isolates demonstrated cross-resistance to both pleconaril and pirodavir with a greater than 10-fold reduction in antiviral activity. nih.gov

Structure Activity Relationships Sar and Rational Design of Vapendavir Diphosphate Analogs

Impact of Chemical Modifications on Antiviral Efficacy

The antiviral potency of Vapendavir (B1682827) and its analogs is highly sensitive to chemical modifications. Studies have shown that even minor alterations to the molecule's structure can significantly impact its ability to inhibit viral replication. For instance, the modification of the central ring of pleconaril (B1678520), a related capsid-binder, was found to restore its activity against resistant enterovirus strains. pnas.org

Vapendavir, a benzisoxazole analogue of pirodavir (B1678457), was specifically designed to improve upon the properties of its predecessors. nih.gov While pirodavir showed promise, it was susceptible to hydrolysis of its ester bond, leading to poor pharmacokinetics. mdpi.com Vapendavir's design aimed to overcome this limitation, resulting in a more stable and orally bioavailable compound. ncats.ioasm.org

The efficacy of these capsid-binding inhibitors is also dependent on the specific enterovirus or rhinovirus species and strain. For example, while Vapendavir and pirodavir are effective against a broad range of enterovirus 71 (EV71) isolates, pleconaril shows no activity against this particular virus. nih.govasm.org This highlights the importance of the specific molecular interactions between the compound and the binding pocket of the viral capsid.

Design and Synthesis of Novel Capsid-Targeting Compounds

The quest for more potent and broad-spectrum antiviral agents has led to the design and synthesis of a variety of novel compounds that target the viral capsid. These efforts have explored different chemical scaffolds and modifications to optimize antiviral activity and pharmacokinetic properties.

Development of Pirodavir Derivatives and Analogs

Pirodavir was one of the pioneering capsid-binding inhibitors and has served as a scaffold for the development of numerous analogs. mdpi.com Research in this area has focused on modifying the central hydrocarbon chain and other parts of the molecule to enhance potency and broaden the antiviral spectrum. nih.govd-nb.info One such analog, R78206, demonstrated stronger inhibitory effects against all three poliovirus serotypes compared to the parent compound. mdpi.com Another notable pirodavir analog, ca603, which features a modified linker structure, has shown potent activity against a panel of rhinoviruses and enteroviruses. nih.govd-nb.info

The development of orally bioavailable pyridazinyl oxime ethers, which are as potent as pirodavir, represents another significant advancement. asm.org These compounds were designed to overcome the hydrolysis issue that plagued pirodavir. asm.org

CompoundTarget VirusKey FindingsReference
Pirodavir (R77975) Rhinoviruses, Polioviruses (serotypes 2 & 3)Inhibits replication but is less effective against poliovirus serotype 1 and is susceptible to hydrolysis. mdpi.com
R78206 Polioviruses (all 3 serotypes)Stronger inhibitory effects than pirodavir with EC50 values from 0.11 to 0.76 µmol/L. mdpi.com
ca603 Rhinoviruses, EnterovirusesA potent analog with a modified linker structure that acts as a capsid binder. nih.govd-nb.info
BTA39 Human Rhinovirus-2, Enterovirus 71A pyridazinyl oxime ether with potent inhibitory activity (IC50 of 1 nM for EV71). asm.org
BTA188 Human Rhinovirus-2, Enterovirus 71A pyridazinyl oxime ether with an IC50 of 82 nM against EV71. asm.org

Exploration of Thioether Analogs

The introduction of a thioether linker in capsid-binding inhibitors has been shown to enhance antiviral activity against enteroviruses. researchgate.netresearchgate.net This modification has led to the development of a new series of compounds with improved potency. For instance, analogs with a thioether linker have demonstrated significant inhibition of enterovirus growth. researchgate.net Research has also explored the synthesis of thioether analogs of tenofovir (B777) exalidex, highlighting the importance of the thioether placement on the lipid prodrugs for their in vitro activity. acs.org

Investigation of Quinoline (B57606) and Indoline-5-sulfonamide (B1311495) Derivatives

Quinoline and indoline-5-sulfonamide derivatives have emerged as promising scaffolds for the development of antiviral agents. researchgate.netresearchgate.net A series of novel quinoline analogs have been identified as potent anti-EV-D68 agents that target the VP1 protein. researchgate.net One particular compound exhibited potent antiviral activity with an EC50 value ranging from 0.05 to 0.10 μM against various EV-D68 strains. researchgate.net

Similarly, indoline-5-sulfonamide derivatives have been synthesized and evaluated for their antienteroviral activity. researchgate.net Certain derivatives of benzocaine (B179285) containing this scaffold have shown moderate activity against coxsackievirus B3. researchgate.net Furthermore, isatin (B1672199) derivatives, which are indole (B1671886) analogs, have been described as broad-spectrum antiviral agents, with some isatin-pyrimidinone hybrids showing high potency against HIV and SARS-CoV-2. mdpi.com

Compound ClassTarget VirusKey FindingsReference
Quinoline Analogs Enterovirus D68 (EV-D68)A lead compound showed potent activity (EC50 0.05-0.10 μM) by targeting the VP1 protein. researchgate.net
Indoline-5-sulfonamide Derivatives Coxsackievirus B3Ethyl 4-((1-(cyclobutanecarbonyl)indoline)-5-sulfonamido)benzoate and ethyl 4-((1-benzoylindoline)-5-sulfonamido)benzoate exhibited medium-level activity. researchgate.net
Isatin-pyrimidinone Hybrids HIV, SARS-CoV-2Showed high potency with IC50 values in the nanomolar range. mdpi.com

Optimization of 1H-pyrazolo[3,4-b]pyridine-4-carboxamide (PPC) Molecules

The 1H-pyrazolo[3,4-b]pyridine-4-carboxamide (PPC) scaffold has been identified as a source of potent antiviral compounds against a range of enteroviruses. nih.govnih.gov Structure-activity relationship studies on this scaffold have led to the optimization of these molecules for improved antiviral efficacy. nih.gov For example, four PPC molecules demonstrated desirable EC50 values in the range of 0.6 to 1.2 μM against coxsackievirus B3. nih.gov Further optimization efforts have focused on modifying different positions of the pyrazolopyridine scaffold to enhance activity and define the key functional groups necessary for potent antiviral action. nih.govmalariaworld.org

Computational Approaches in SAR Studies

Computational methods play a crucial role in modern drug discovery and the rational design of antiviral agents. plos.org Molecular docking and modeling studies have been instrumental in understanding the binding interactions between capsid inhibitors and the viral VP1 protein. nih.govkuleuven.be For instance, in silico docking studies helped to explain the lack of activity of pleconaril against EV71 by revealing that it lacks essential binding interactions with the viral capsid, unlike Vapendavir and pirodavir. nih.govasm.org

Computational analysis has also been used to predict the activity of compounds against different viral strains and to guide the design of new analogs with broader spectrums of activity. plos.org By analyzing the structural alignment of the binding pocket in different enteroviruses, researchers can predict which compounds are likely to be effective and use this information to develop more potent and broad-spectrum inhibitors. plos.org Furthermore, computational approaches are employed to study the molecular mechanisms of resistance, providing insights that can aid in the design of next-generation antivirals that are less prone to resistance development. nih.gov

Molecular Docking Simulations for Ligand-Capsid Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of Vapendavir, docking simulations have been instrumental in elucidating its interaction with the picornavirus capsid.

Vapendavir is a capsid-binding inhibitor that targets a hydrophobic pocket within the viral capsid protein VP1. nih.govuniroma1.it This pocket is a common target for a class of antiviral compounds known as "pocket binders." The binding of a compound like Vapendavir to this site stabilizes the capsid, preventing the conformational changes necessary for the virus to release its genetic material into a host cell. nih.govuniroma1.it

Modeling studies have been conducted to explore the interactions of Vapendavir and other capsid binders within this pocket, particularly in Enterovirus 71 (EV71). nih.govasm.org Docking simulations revealed that Vapendavir and a related compound, pirodavir, exhibit robust binding interactions with the viral capsid at the entrance of the canyon region. nih.govasm.org In contrast, another capsid binder, pleconaril, was found to lack these crucial binding interactions, explaining its lack of activity against EV71. nih.govasm.orgresearchgate.net These findings highlight the specific structural requirements for effective binding and antiviral activity. The rational design of novel capsid inhibitors often relies on such detailed interaction maps to optimize the fit and binding affinity of new chemical entities. mdpi.com

Table 1: Comparative Docking Insights for Capsid Binders against EV71

Compound Binding Interaction with EV71 Capsid Antiviral Activity against EV71
Vapendavir Stronger binding interactions at the canyon opening. nih.govasm.org Potent inhibitor. nih.govasm.org
Pirodavir Stronger binding interactions at the canyon opening. nih.govasm.org Potent inhibitor. nih.govasm.org

| Pleconaril | Lacks essential binding interactions. nih.govasm.org | Devoid of activity. nih.govasm.org |

Molecular Dynamics Simulations and Ligplot Analysis for Interaction Networks

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, simulating the movements and interactions of the protein and ligand over time. This approach provides deeper insights into the stability of the complex and the network of interactions that maintain the bound state.

MD simulations have been employed to study the molecular mechanisms of resistance to Vapendavir. researchgate.net These simulations can reveal how mutations, even those outside the immediate binding pocket, can affect the inhibitor's efficacy. researchgate.net For instance, in a study on human rhinovirus 2 (hRV2), a mutation (G149C) located outside the binding pocket was found to confer resistance and even dependence on Vapendavir for replication. nih.govresearchgate.net MD simulations helped to understand the allosteric network of interactions, showing how the C149 mutation communicates with the inhibitor binding site through intermediate residues like N212 and M213. researchgate.net

Ligplot analysis is a valuable tool used in conjunction with structural data from crystallography or computational models to generate 2D diagrams of ligand-protein interactions. ebi.ac.uk These diagrams clearly illustrate the hydrogen bonds and hydrophobic contacts between the drug and the protein residues. For Vapendavir, a Ligplot analysis of its complex with the hRV2 capsid (based on PDB entry 3vdd) shows the specific residues involved in the interaction network. researchgate.net Notably, residue M213 is shown to make van der Waals contact with the inhibitor. researchgate.net Such detailed interaction maps are crucial for understanding the structural basis of binding and for designing new analogs with improved interaction profiles.

Table 2: Key Residue Interactions for Vapendavir with hRV2 Capsid (PDB: 3vdd)

Interacting Residue Interaction Type Reference
M213 Van der Waals contact researchgate.net

| N212 | Intermediate residue in interaction network with G149C mutation | researchgate.net |

These computational approaches, from docking to dynamic simulations and interaction analysis, form a cornerstone of modern drug design, enabling the rational development of Vapendavir analogs with potentially enhanced potency and a higher barrier to resistance.

Methodological Approaches in Vapendavir Diphosphate Research

Assays for Antiviral Activity Assessment

The primary evaluation of Vapendavir's effectiveness is conducted through cell-based assays that measure the compound's ability to protect host cells from viral infection.

Cytopathic Effect (CPE) Reduction Assays

Cytopathic effect (CPE) reduction assays are a cornerstone in the preliminary assessment of Vapendavir's antiviral activity. medchemexpress.com This method is founded on the principle that viral replication leads to observable damage and death in host cells, a phenomenon known as CPE. An effective antiviral agent will inhibit viral replication and thus reduce or prevent the development of CPE. medchemexpress.com

The general procedure involves seeding permissive host cells, such as HeLa or rhabdomyosarcoma (RD) cells, in microtiter plates. oup.comnih.gov The cells are then infected with a specific virus, for instance, human rhinovirus (HRV) or enterovirus 71 (EV71), in the presence of varying concentrations of Vapendavir (B1682827). oup.comnih.gov After an incubation period of several days, during which the virus in control wells causes widespread cell death, the cell viability in each well is quantified. medchemexpress.comresearchgate.net

Quantification is commonly achieved using colorimetric or luminescent readouts. The MTT and MTS assays, for example, use tetrazolium salts that are converted by the metabolic enzymes of living cells into a colored formazan (B1609692) product, which can be measured spectrophotometrically. medchemexpress.comoup.comnih.gov The amount of color produced is directly proportional to the number of viable cells. Another method is the ATPLite-based assay, which measures the level of ATP in the wells as an indicator of cell viability. google.com The concentration of Vapendavir that reduces the cytopathic effect by 50% is determined as the 50% effective concentration (EC₅₀), a key measure of the drug's potency. medchemexpress.comgoogle.com

Table 1: Examples of CPE Reduction Assay Formats Used in Vapendavir Research

Assay Readout Cell Line Target Virus Purpose Citation
MTT Assay HeLa Human Rhinovirus B Assessment of antirhinoviral activity. oup.com
MTS Assay Various Enterovirus 71 (EV71) Evaluation of activity against a panel of EV71 strains. nih.gov
MTS Assay Various Enterovirus D68 (EV-D68) Screening for potential anti-EV-D68 compounds. medchemexpress.com
Visual Scoring HeLa Ohio Human Rhinovirus 14 Determination of the 50% tissue culture infective dose (TCID₅₀). researchgate.net
ATPLite (Luminescence) HeLa-RW Coxsackievirus B3 Estimation of EC₅₀ and 50% cytotoxic concentration (CC₅₀). google.com

Viral Load Quantification (e.g., RNA synthesis, protein synthesis)

To gain a more direct measure of antiviral efficacy beyond cell protection, researchers quantify the reduction in viral load, which refers to the amount of virus present in a sample. This can be assessed by measuring the production of new viral particles, viral RNA, or viral proteins.

In clinical challenge studies, where subjects are intentionally infected with a virus, viral load is a critical endpoint. Samples such as nasal lavage or sputum are collected from subjects treated with Vapendavir or a placebo. researchgate.netnih.gov The amount of virus in these samples is then quantified using methods like quantitative polymerase chain reaction (qPCR) to measure viral RNA copies or through cell culture-based plaque assays or TCID₅₀ assays to determine the titer of infectious virus particles. researchgate.netpnas.org Studies have shown that Vapendavir treatment can lead to a statistically significant reduction in viral load in nasal wash samples compared to placebo. nih.gov

In cell culture experiments, a virus yield reduction assay is often performed. Cells are infected with a virus and treated with Vapendavir. After one or more replication cycles, the total amount of virus produced (both intracellular and released) is harvested and quantified. google.com This provides a direct measure of the compound's impact on the entire viral replication process. The reduction in viral RNA and protein synthesis can also be specifically measured using techniques like RT-qPCR and western blotting, respectively. google.com

Table 2: Research Findings on Viral Load Reduction by Vapendavir

Study Type Sample Type Measurement Finding Citation
Phase 2a Challenge Study Nasal Wash Viral Load (Culture & PCR) Statistically significant reduction in mean viral load on days 2-5. nih.gov
Phase 2 Challenge Study Nasal Wash Viral Load Treatment led to reduced viral loads and faster viral clearance. nih.gov
Phase 2b SPIRITUS Trial Not Specified Antiviral Effect Demonstrated an antiviral effect in subjects dosed within 24 hours of symptom onset. nih.gov
In Vitro Assay Cell Lysate Infectious Virus Titer Quantification of infectious virus production after treatment. google.com
In Vitro Assay Cell Lysate Viral RNA & Protein Drastic reduction in viral RNA and proteins in cell culture. google.com

Time-of-Drug Addition Assays for Mechanism Elucidation

Time-of-drug addition assays are instrumental in elucidating the specific stage of the viral life cycle that is inhibited by an antiviral compound. mdpi.com The principle of this assay is to add the compound at different time points relative to the moment of viral infection and observe how the timing affects its antiviral activity. mdpi.com

For a single-cycle replication experiment, cells are infected with a high multiplicity of virus. The compound is then added to different sets of cells at various times, such as before infection, during the viral attachment/entry period, or at several points after infection has been initiated. oup.combiorxiv.org The viral yield is then measured at the end of the replication cycle. acs.org

The results are interpreted based on when the drug loses its effectiveness. For an inhibitor of a late-stage event like viral protein processing, the drug can be added hours after infection and still be effective. Conversely, for an inhibitor of an early-stage event, the drug must be present during that specific window to exert its effect. nih.gov Vapendavir is known to be a capsid binder that stabilizes the viral particle, thereby preventing attachment to host cell receptors and/or the uncoating process required to release the viral genome into the cell. nih.govnih.gov A time-of-addition assay would therefore be expected to show that Vapendavir is highly effective when present during the initial hours of infection but loses its activity if added after the virus has successfully entered the cell and released its RNA. nih.govbiorxiv.org This pattern confirms an early-stage mechanism of action, consistent with a capsid binder. biorxiv.org

Table 3: Illustrative Results of a Time-of-Addition Assay

Compound Type Mechanism of Action Activity when added Before Infection Activity when added During Infection Activity when added Post-Infection
Vapendavir (Expected) Capsid Binder (Entry/Uncoating Inhibitor) High High Low / None
Replication Inhibitor RNA Polymerase Inhibitor High High High (if added before RNA synthesis)
Protease Inhibitor Viral Protein Processing Inhibitor High High High (if added before protein processing)

Replicon-Based Assays for Viral Replication Components

Replicon-based assays are powerful tools for studying the viral RNA replication process in isolation from other steps of the viral life cycle, such as entry and assembly. A replicon is a self-replicating RNA molecule derived from a viral genome that has had the structural protein genes (e.g., the capsid genes) removed and often replaced with a reporter gene, such as luciferase. pnas.org When this RNA is introduced into host cells, it can replicate and express the reporter gene, providing a quantifiable measure of RNA synthesis. pnas.org

These assays are highly effective for identifying and characterizing inhibitors that target viral replication machinery, such as the viral RNA polymerase or non-structural proteins involved in forming the replication complex. pnas.org However, replicon systems are not suitable for evaluating compounds that act on other viral targets. pnas.org

Since Vapendavir is a capsid binder and functions by preventing viral entry and uncoating, it has no target within the replicon system. pnas.orgnih.gov Therefore, in a replicon-based assay, Vapendavir would be expected to show no inhibitory activity. pnas.org This lack of activity in a replicon assay, combined with potent activity in a full virus infection assay (like a CPE assay), serves as strong evidence that the compound does not target viral replication but rather an earlier or later stage involving the viral capsid. pnas.org

Techniques for Resistance Mechanism Elucidation

Understanding how viruses develop resistance to a drug is crucial for its long-term clinical development. This involves generating drug-resistant viruses in the laboratory and identifying the genetic mutations responsible for the resistant phenotype.

In Vitro Drug Resistance Selection Protocols

The primary method for studying resistance is through in vitro drug resistance selection protocols. This typically involves the serial passage of a virus in cell culture in the presence of gradually increasing concentrations of the antiviral drug. google.com The process begins by infecting cells with the virus at a low concentration of the compound. google.com The virus that manages to replicate is harvested and used to infect fresh cells with a slightly higher concentration of the drug. This cycle is repeated over multiple passages.

This process applies selective pressure, favoring the survival and amplification of any viral variants that happen to have mutations conferring reduced susceptibility to the drug. After a number of passages, a virus population that can replicate efficiently in the presence of high concentrations of the drug emerges. google.com

Once a resistant viral isolate is obtained, its genome is sequenced and compared to the original (wild-type) virus to identify the mutations that have arisen. For Vapendavir, resistance mutations have been consistently mapped to the VP1 capsid protein, which is the protein that forms the hydrophobic pocket where the drug binds. Interestingly, studies have identified mutations both within the drug-binding pocket and at sites outside the pocket, suggesting complex mechanisms of resistance. Analysis of Vapendavir-resistant human rhinovirus 2 revealed a G149C substitution in VP1 that surprisingly rendered the virus dependent on the presence of the drug for efficient replication.

Table 4: Vapendavir Resistance Mutations Identified Through In Vitro Selection

Virus Mutation Location Amino Acid Change Phenotype Citation
Human Rhinovirus 14 (hRV14) VP1 C199R/Y Resistance
Poliovirus 1 (PV1) Sabin VP1 I194F Resistance
Enterovirus D68 (EV-D68) VP1 M252L, A156T Resistance
Enterovirus D68 (EV-D68) VP1 K167E (outside pocket) Resistance
Human Rhinovirus 2 (hRV2) VP1 G149C (outside pocket) Resistance & Drug-dependency
Human Rhinovirus (HRV) VP1 Not specified Cross-resistance with Pleconaril (B1678520)

Genetic Sequencing of Viral Genomes to Identify Mutations

A critical aspect of understanding the long-term efficacy of any antiviral compound is the study of viral resistance. For Vapendavir, this is primarily investigated through in vitro resistance selection experiments. The methodology involves serially passaging picornaviruses in cell culture in the presence of gradually increasing concentrations of the compound. This process exerts selective pressure on the viral population, favoring the survival and replication of virions that have acquired mutations conferring resistance.

Once a resistant viral population is established, full-genome sequencing is employed to pinpoint the specific genetic changes responsible for the resistant phenotype. nih.gov Targeted next-generation sequencing (NGS) is a particularly powerful tool for this purpose, offering high sensitivity and rapid turnaround times for analyzing viral genomes. thermofisher.com This approach allows researchers to compare the genetic sequences of the resistant viruses to the original, wild-type virus.

Research has shown that mutations conferring resistance to Vapendavir typically arise within the VP1 capsid protein, specifically in the hydrophobic pocket where the drug binds. nih.govnih.gov However, mutations have also been identified outside of this pocket, indicating a more complex resistance mechanism than initially believed. nih.govnih.gov

Virus SpeciesIdentified Mutation(s)LocationReference
Human Rhinovirus 14 (hRV14)C199R/YVP1 Drug-Binding Pocket nih.gov
Poliovirus 1 (PV1) SabinI194FVP1 Drug-Binding Pocket nih.gov
Enterovirus D68 (EV-D68)M252L, A156TVP1 Drug-Binding Pocket nih.gov
Enterovirus D68 (EV-D68)K167EVP1 (Outside Pocket) nih.gov
Human Rhinovirus 2 (hRV2)G149CVP1 (Outside Pocket) nih.gov

Reverse Genetics for Validating Resistance Mutations

Following the identification of potential resistance mutations through sequencing, reverse genetics is the definitive method used to confirm their functional role. wikipedia.org This technique allows for the precise introduction of desired mutations into the viral genome, enabling a direct assessment of their phenotypic consequences. wikipedia.orgelifesciences.org

The process begins with an infectious cDNA clone of the wild-type virus. Using site-directed mutagenesis, the specific mutation identified from sequencing (e.g., I194F in Poliovirus 1) is engineered into the clone. This modified cDNA is then used to generate infectious, genetically homogeneous virus particles. The engineered mutant virus is subsequently tested in cell-based antiviral assays to measure its susceptibility to Vapendavir. If the virus with the specific mutation demonstrates a significant increase in resistance compared to the wild-type virus, the mutation's role in conferring resistance is validated. nih.gov This approach has been crucial in confirming that single amino acid changes in the VP1 protein are sufficient to reduce the efficacy of capsid-binding inhibitors. nih.gov

Structural Biology Techniques for Molecular Interaction Analysis

Understanding the precise physical interaction between Vapendavir and the viral capsid is fundamental to elucidating its mechanism of action. Structural biology techniques provide atomic-level insights into this interaction.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary methods used to visualize macromolecular structures at high resolution. jeolusa.com Both techniques are invaluable for studying Vapendavir's interaction with the picornavirus capsid.

Cryo-Electron Microscopy (Cryo-EM): This technique is exceptionally well-suited for determining the structure of large, complex, and often dynamic assemblies like intact viral capsids. researchgate.net For Vapendavir research, purified virions are incubated with the compound and then flash-frozen in a thin layer of vitreous ice. Thousands of images of individual particles are then computationally averaged to generate a three-dimensional reconstruction of the Vapendavir-bound capsid. researchgate.net These studies can reveal how the drug stabilizes the capsid, preventing the conformational changes necessary for uncoating and genome release. researchgate.net

X-ray Crystallography: While cryo-EM excels at imaging large complexes, X-ray crystallography can often provide higher, atomic-level precision, though it requires the sample to be crystallized—a significant challenge for large viral particles. jeolusa.com It can be used to solve the structure of individual capsid proteins (like VP1) complexed with Vapendavir. The resulting electron density maps show the precise orientation of the drug within its binding pocket and identify the specific amino acid residues that form key contacts. mdpi.com

Together, these methods have confirmed that Vapendavir and similar capsid binders lodge into a hydrophobic pocket within the VP1 protein, physically preventing the viral particle from disassembling. nih.govresearchgate.net

To quantify the strength of the interaction between Vapendavir and its target, researchers employ various biophysical and spectroscopic techniques. While direct binding affinity data (such as the dissociation constant, Kd) from methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are fundamental in drug development, much of the publicly available data for Vapendavir is presented as potency measurements from cell-based assays.

Virus Strain(s)Reported EC₅₀ ValueReference
Enterovirus 71 (EV71)0.5 - 1.4 µM medchemexpress.com, medchemexpress.com

Computational methods, such as molecular mechanics energies combined with generalized Born and surface area continuum solvation (MM/GBSA), can also be applied to estimate the binding affinity and elucidate the binding mechanism of inhibitors within the protein pocket. cardiff.ac.uk

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Bound Capsids

High-Throughput Screening Methodologies for Novel Inhibitor Discovery

The discovery of antiviral agents like Vapendavir often begins with high-throughput screening (HTS). plos.org HTS allows for the rapid testing of tens of thousands of compounds from large chemical libraries to identify "hits" that possess the desired biological activity. nih.govfrontiersin.org

For the discovery of novel enterovirus inhibitors, a typical HTS approach involves a cell-based assay. The general workflow is as follows:

Human cells susceptible to enterovirus infection are dispensed into multi-well plates (e.g., 384-well format).

A robotic system adds a single compound from a large library to each well.

The cells are then infected with a specific enterovirus, such as coxsackievirus B3 or EV71. nih.gov

After an incubation period, the plates are read to measure an endpoint that indicates viral replication. A common endpoint is the inhibition of the viral cytopathic effect (CPE), where cell viability is measured.

Compounds that protect the cells from virus-induced death are identified as primary hits.

These hits then undergo further validation and optimization through medicinal chemistry to improve their potency and drug-like properties, a process that ultimately leads to the development of clinical candidates such as Vapendavir. nih.gov

Comparative and Synergistic Research with Vapendavir Diphosphate

Comparison with Other Direct-Acting Antivirals Targeting Picornaviruses

Vapendavir's mechanism of action places it in the category of direct-acting antivirals, which are compounds that interfere with specific viral proteins. Its efficacy and characteristics are best understood when compared with other antivirals targeting picornaviruses through different mechanisms.

Vapendavir (B1682827) belongs to a class of antivirals known as capsid binders, which also includes well-known compounds like Pleconaril (B1678520), Pirodavir (B1678457), Pocapavir, and Disoxaril. nih.govresearchgate.netnih.gov

Analogies: The primary similarity among these compounds is their mechanism of action. They all target a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid. ncats.ionih.gov By inserting themselves into this pocket, these molecules stabilize the capsid, which prevents the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell. ncats.ionih.gov This inhibitory action occurs early in the viral replication cycle, effectively blocking entry and initiation of infection. A significant consequence of this shared mechanism is the potential for cross-resistance; a virus that develops resistance to one capsid binder by altering the structure of the VP1 pocket is often resistant to others in the same class. nih.gov

Distinctions: Despite their common target, these capsid binders exhibit crucial differences in their antiviral spectrum and clinical development history. A notable distinction is seen in their activity against Enterovirus 71 (EV71). Research has demonstrated that Vapendavir and its analogue Pirodavir are effective at inhibiting the replication of numerous EV71 strains, whereas Pleconaril shows no significant activity against this specific enterovirus. asm.orgasm.orgkuleuven.bemedchemexpress.com An in silico docking study suggested that Pleconaril lacks the essential binding interactions with the EV71 capsid that Vapendavir and Pirodavir possess. asm.org

Pocapavir, another capsid inhibitor, is particularly potent against polioviruses and has been investigated in clinical trials for this purpose. oup.com Disoxaril, one of the earlier "WIN" compounds, also functions by inhibiting uncoating via the VP1 pocket but has seen its development hampered by clinical side effects. nih.govncats.io Vapendavir itself failed a Phase IIb trial for treating rhinovirus infections in asthma patients, highlighting the challenges in translating in vitro activity to clinical efficacy for this class of drugs. nih.gov

The development of resistance is a major hurdle for all capsid binders. frontierspartnerships.org Mutations conferring resistance typically arise in the VP1 protein, either directly lining the binding pocket or in regions outside the pocket that influence its conformation. nih.gov

CompoundPrimary MechanismShared TargetKey DistinctionsClinical Status Note
VapendavirInhibits viral uncoatingVP1 Hydrophobic PocketActive against EV71 and many rhinoviruses. asm.orgmedchemexpress.comFailed Phase IIb for rhinovirus in asthma patients. nih.gov
PleconarilInhibits viral uncoatingVP1 Hydrophobic PocketBroad enterovirus/rhinovirus spectrum but not active against EV71. asm.orgasm.orgFailed to gain FDA approval due to side effects and limited efficacy. nih.gov
PirodavirInhibits viral uncoatingVP1 Hydrophobic PocketAnalogue of Vapendavir; active against EV71. asm.orgExperimental. mdpi.com
PocapavirInhibits viral uncoatingVP1 Hydrophobic PocketPotent activity against polioviruses. oup.comUndergoing Phase 2a for poliovirus; available for compassionate use. frontierspartnerships.org
DisoxarilInhibits viral uncoatingVP1 Hydrophobic PocketOne of the early "WIN" compounds. ncats.ioClinical development halted due to side effects. nih.gov

Vapendavir's mechanism is fundamentally different from that of viral protease inhibitors like Rupintrivir.

Target: Vapendavir targets a structural component of the virus, the VP1 capsid protein, to prevent cell entry. nih.gov In contrast, Rupintrivir targets a non-structural viral enzyme, the 3C protease (3Cpro). nih.govtandfonline.com

Function Inhibited: Vapendavir blocks the early stage of uncoating. nih.gov Rupintrivir acts later in the replication cycle, inhibiting the 3C protease that is essential for cleaving the viral polyprotein into individual functional proteins. This cleavage is a critical step for the formation of the replication machinery and new viral particles. nih.gov

Resistance Profile: Because their targets and mechanisms are distinct, there is no cross-resistance between capsid binders and protease inhibitors. A virus resistant to Vapendavir would likely remain susceptible to Rupintrivir, and vice-versa. This lack of cross-resistance makes the combination of these two drug classes a theoretically powerful strategy to combat infections and prevent the emergence of resistant strains. researchgate.net In studies comparing efficacy against certain enteroviruses, 3C-protease inhibitors have sometimes proven to be more efficient than capsid binders. mdpi.com

The distinction between Vapendavir and viral polymerase inhibitors is also based on a completely different mode of action.

Target: Vapendavir binds to the viral capsid. nih.gov Polymerase inhibitors like Ribavirin and Molnupiravir are nucleoside analogues that, after being converted to their active triphosphate forms inside the cell, target the viral RNA-dependent RNA polymerase (RdRp). dovepress.comsoton.ac.uk

Function Inhibited: Vapendavir prevents the virus from releasing its genome. nih.gov Ribavirin and Molnupiravir interfere directly with the synthesis of new viral RNA. Ribavirin can inhibit viral mRNA synthesis, while Molnupiravir is incorporated into the growing RNA strand, causing an accumulation of mutations that leads to "error catastrophe," rendering the resulting viruses non-viable. dovepress.comsoton.ac.uk

Spectrum of Activity: Many polymerase inhibitors, such as Ribavirin, have a broad spectrum of activity against a wide range of RNA and even some DNA viruses, which contrasts with the more specific activity of capsid binders that target features unique to certain virus families like picornaviruses. dovepress.com

Antiviral ClassExample(s)TargetMechanism
Capsid BinderVapendavir (diphosphate)VP1 Capsid ProteinBinds to a hydrophobic pocket, stabilizing the capsid and preventing viral uncoating. nih.gov
Protease InhibitorRupintrivir3C Protease (3Cpro)Inhibits the cleavage of the viral polyprotein, preventing the formation of mature viral proteins. nih.govtandfonline.com
Polymerase InhibitorRibavirin, MolnupiravirRNA-dependent RNA Polymerase (RdRp)Act as nucleoside analogues, interfering with viral RNA synthesis and/or inducing lethal mutagenesis. dovepress.comsoton.ac.uk

Differentiation from Viral Protease Inhibitors (e.g., Rupintrivir)

Integration within Host-Targeting Antiviral Strategies

Instead of targeting viral components directly, an alternative antiviral strategy is to target host factors that the virus hijacks for its replication. This approach can offer a broader spectrum of activity and potentially a higher barrier to resistance.

Picornaviruses are heavily dependent on host cell machinery, particularly for the creation of membranous structures called replication organelles (ROs), where viral RNA synthesis occurs. uu.nl

PI4KIIIβ and OSBP: Many enteroviruses, including rhinoviruses and coxsackieviruses, manipulate the host cell's lipid metabolism. The viral protein 3A recruits the host lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ), to Golgi membranes. nih.govasm.orgmdpi.com PI4KIIIβ then generates high local concentrations of phosphatidylinositol 4-phosphate (PI4P) lipids on these membranes. These PI4P-rich ROs then serve as a platform to recruit another host protein, oxysterol-binding protein (OSBP). nih.gov OSBP facilitates the transport of cholesterol from the endoplasmic reticulum to the ROs in exchange for PI4P, a process vital for the structural integrity and function of the replication sites. nih.govresearchgate.net

2C Protein: The highly conserved non-structural protein 2C is a key component of the viral replication complex. frontiersin.orgnih.gov It possesses ATPase activity and interacts with various host factors to facilitate the formation of ROs. frontiersin.orgnih.gov For instance, the 2C protein interacts with the OSBP-PI4KB complex, promoting the accumulation of lipids needed for viral replication. researchgate.net

SAMHD1: Sterile alpha motif and histidine-aspartate domain-containing protein 1 (SAMHD1) is a host restriction factor that can inhibit viral replication. While best known for depleting the dNTP pool to restrict retroviruses and DNA viruses, it has a different, dNTPase-independent role in restricting some RNA picornaviruses. embopress.orgresearchgate.netmdpi.com For EV71, SAMHD1 has been shown to interfere with viral assembly by competitively binding to the VP1 capsid protein, thereby preventing its crucial interaction with the VP2 protein. nih.gov This action highlights a host-driven mechanism that directly impacts the viral capsid, the same general structure targeted by Vapendavir.

The distinct mechanisms of direct-acting antivirals like Vapendavir and host-targeting agents make their combination a highly attractive therapeutic strategy. The rationale is that attacking the virus on two different fronts—one viral and one cellular—can produce a synergistic effect and significantly lower the probability of the virus developing resistance. frontierspartnerships.orgresearchgate.net

A virus would need to simultaneously evolve a mutation to evade the direct-acting antiviral (e.g., altering the VP1 pocket to block Vapendavir) and a mutation to overcome the dependency on the host factor being targeted. This is a much more difficult evolutionary hurdle. Research has shown that combining a capsid binder (pocapavir) with a host-targeting agent that inhibits PI4KB (oxoglaucine) results in a synergistic antiviral effect against enteroviruses. frontierspartnerships.orgembopress.org Similarly, combining capsid binders with inhibitors of OSBP is a viable strategy. nih.gov

Given that Vapendavir targets the capsid and host-targeting agents like enviroxime-like compounds disrupt the PI4KIIIβ/OSBP pathway, a combination therapy could prove highly effective. kuleuven.be This dual-pronged attack could enhance antiviral potency while minimizing the risk of treatment failure due to the rapid emergence of resistant viral variants, a major limitation observed with capsid-binder monotherapy. frontierspartnerships.org

Q & A

Q. What is the molecular mechanism of action of vapendavir (diphosphate) against human rhinovirus (HRV)?

Vapendavir binds to the VP1 capsid protein of HRV, inducing conformational changes that stabilize the virion and block viral RNA release into host cells. This inhibition prevents viral replication in early infection stages. Preclinical studies highlight its specificity for HRV-A and HRV-B serotypes, though activity against HRV-C remains unconfirmed .

Q. What preclinical models are used to evaluate vapendavir’s antiviral efficacy?

In vitro models typically employ HRV-infected human airway epithelial cells to measure viral load reduction via RT-qPCR. In vivo studies use murine models of HRV-induced airway inflammation, assessing viral titers in lung tissue and inflammatory biomarkers (e.g., IL-6, TNF-α). These models prioritize translational relevance to human upper respiratory tract infections (URTIs) .

Q. How are clinical trials for vapendavir designed to assess efficacy in asthma exacerbations linked to HRV?

Phase II trials adopt a randomized, double-blind, placebo-controlled design. Key endpoints include:

  • Primary : Reduction in asthma symptom scores (e.g., Asthma Control Questionnaire).
  • Secondary : Evening peak expiratory flow (PEF) improvements and HRV viral load quantification via nasopharyngeal swabs. Statistical power analysis ensures adequate sample size to detect clinically meaningful differences (e.g., 20% improvement in PEF) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on vapendavir’s serotype-specific efficacy?

Discrepancies in HRV-A/B versus HRV-C activity may arise from VP1 structural variability. Methodological approaches include:

  • Cryo-EM structural analysis to compare VP1 binding pockets across serotypes.
  • Pseudovirus neutralization assays to quantify IC₅₀ values for HRV-C variants. Contradictory findings should be contextualized using in silico docking studies to predict binding affinity differences .

Q. What statistical methods address high interpatient variability in vapendavir’s clinical trial outcomes?

Mixed-effects models account for baseline covariates (e.g., baseline viral load, asthma severity). Sensitivity analyses exclude outliers, while stratified randomization balances subgroups (e.g., immunocompromised vs. immunocompetent). Bayesian hierarchical models improve power in small sample sizes by borrowing strength across cohorts .

Q. What are the challenges in optimizing vapendavir dosing for immunocompromised populations?

Immunocompromised patients exhibit altered pharmacokinetics (e.g., renal/hepatic impairment). Population pharmacokinetic (PopPK) modeling integrates covariates like creatinine clearance to individualize dosing. Safety thresholds are derived from phase I studies measuring AUC/MIC ratios linked to adverse events (e.g., transient transaminase elevation) .

Q. How do researchers validate vapendavir’s antiviral activity in the context of emerging HRV resistance?

Serial passage experiments in HRV-infected cell lines under subtherapeutic vapendavir pressure identify resistance mutations (e.g., VP1 G121E). Phenotypic resistance is confirmed via plaque reduction assays, while next-gen sequencing tracks mutation prevalence in clinical isolates. Cross-resistance profiles with other capsid inhibitors (e.g., pleconaril) are also assessed .

Methodological Considerations

  • Experimental Reproducibility : Include manufacturer details for cell lines (e.g., ATCC codes) and HRV strains (e.g., GenBank accession numbers). Specify batch numbers for vapendavir diphosphate to control for synthesis variability .
  • Data Transparency : Publish raw flow cytometry data (e.g., FCS files) and clinical trial datasets in repositories like ClinicalTrials.gov or Zenodo, adhering to FAIR principles .

Key Research Gaps

  • HRV-C Susceptibility : No in vivo data exist; prioritize engineered HRV-C murine models.
  • Long-Term Safety : Post-marketing surveillance (Phase IV) needed for rare adverse events.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.